

Istaroxime hydrochloride dose-response curve in failing heart tissue

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Compound of Interest

Compound Name: *Istaroxime hydrochloride*

Cat. No.: *B11936440*

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Istaroxime Hydrochloride Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with detailed information for conducting experiments on the dose-response effects of **istaroxime hydrochloride** in failing heart tissue.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **istaroxime hydrochloride** in failing heart tissue?

A1: **Istaroxime hydrochloride** exhibits a dual mechanism of action. It is a luso-inotropic agent, meaning it enhances both contractility (inotropy) and relaxation (lusitropy) of the heart muscle. [1][2][3][4] It achieves this by inhibiting the Na⁺/K⁺-ATPase pump and stimulating the sarcoplasmic reticulum Ca²⁺-ATPase isoform 2a (SERCA2a). [2][5][6][7]

Q2: How does inhibition of Na⁺/K⁺-ATPase by istaroxime lead to increased contractility?

A2: Inhibition of the Na⁺/K⁺-ATPase pump leads to an increase in intracellular sodium concentration. This, in turn, affects the function of the Na⁺/Ca²⁺ exchanger, resulting in a higher intracellular calcium concentration, which enhances the force of contraction. [1]

Q3: What is the role of SERCA2a stimulation in the action of istaroxime?

A3: In heart failure, SERCA2a activity is often impaired, leading to poor calcium reuptake into the sarcoplasmic reticulum during diastole.[1] Istaroxime stimulates SERCA2a, which improves calcium sequestration into the sarcoplasmic reticulum. This not only enhances relaxation (lusitropic effect) but also increases the amount of calcium available for release in the subsequent contraction, further contributing to its inotropic effect.[1][2]

Q4: What are the expected qualitative effects of istaroxime on failing cardiac muscle?

A4: In failing cardiac muscle, istaroxime is expected to increase the developed tension and the rates of tension development and relaxation. It has been shown to improve both systolic and diastolic function in animal models of heart failure and in clinical trials.[1][6]

Q5: At what concentrations is istaroxime effective in preclinical models of failing heart tissue?

A5: Effective concentrations in preclinical studies using failing heart tissue preparations range from the nanomolar to the low micromolar range. For instance, in muscle strips from failing human hearts, istaroxime showed a concentration-dependent increase in developed tension between 0.1 and 1.0 $\mu\text{mol/L}$. [6] For SERCA2a activity assays in failing heart microsomes, concentrations around 100 nmol/L have been shown to be effective. [6]

Troubleshooting Guide

Issue	Possible Cause	Suggested Solution
No discernible inotropic or lusitropic effect at expected concentrations.	Tissue Viability: The isolated heart tissue preparation may have degraded.	Ensure proper and rapid isolation of the tissue, maintaining it in oxygenated, physiological buffer at the correct temperature. Verify tissue viability with a known positive inotrope like isoproterenol before starting the experiment.
Drug Stability: Istaroxime hydrochloride solution may have degraded.	Prepare fresh solutions of istaroxime hydrochloride for each experiment. Protect the solution from light and extreme temperatures.	
Experimental Model: The specific model of heart failure may have altered sensitivity to istaroxime.	Review the literature for the responsiveness of your chosen heart failure model to Na ⁺ /K ⁺ -ATPase inhibitors and SERCA2a activators. Consider using a different model if necessary.	
High variability in dose-response data between experiments.	Inconsistent Tissue Preparation: Variations in the size or orientation of the muscle strips can lead to variability.	Standardize the dissection and mounting of the tissue preparations. Ensure consistent preload (stretching force) is applied to each muscle strip.
Temperature Fluctuations: Small changes in the temperature of the organ bath can significantly affect muscle contractility.	Use a high-precision temperature controller for the organ bath and monitor the temperature closely throughout the experiment.	

Unexpected pro-arrhythmic events observed.	High Drug Concentration: The concentrations of istaroxime being used may be too high, leading to excessive calcium loading.	Carefully review the dose-response curve and consider testing lower concentrations. It's important to establish a therapeutic window for your specific model.
Tissue Ischemia: Inadequate oxygenation of the tissue preparation can increase its susceptibility to arrhythmias.	Ensure continuous and adequate oxygenation of the physiological buffer with 95% O ₂ / 5% CO ₂ .	

Quantitative Data

Table 1: Effect of Istaroxime on Contractility and Relaxation in Failing Heart Tissue

Parameter	Species/Model	Istaroxime Concentration	Observed Effect
Developed Tension	Human (Failing Heart Muscle Strips)	0.1 - 1.0 $\mu\text{mol/L}$	Concentration-dependent increase
+dT/dt (Rate of Contraction)	Human (Failing Heart Muscle Strips)	0.1 - 1.0 $\mu\text{mol/L}$	Concentration-dependent increase
-dT/dt (Rate of Relaxation)	Human (Failing Heart Muscle Strips)	0.1 - 1.0 $\mu\text{mol/L}$	Concentration-dependent increase
Fractional Shortening	Guinea Pig (Aortic Banding Model)	0.11 mg/kg/min (infusion)	+18 \pm 3.7%
Peak Myocardial Systolic Velocity	Guinea Pig (Aortic Banding Model)	0.11 mg/kg/min (infusion)	+36 \pm 7%
Isovolumic Relaxation Time	Guinea Pig (Aortic Banding Model)	0.11 mg/kg/min (infusion)	+19 \pm 6.9%
Peak Myocardial Early Diastolic Velocity	Guinea Pig (Aortic Banding Model)	0.11 mg/kg/min (infusion)	+42 \pm 12%

Data synthesized from multiple sources.[\[6\]](#)

Table 2: Effect of Istaroxime on Na⁺/K⁺-ATPase and SERCA2a Activity

Target	Preparation	Istaroxime Concentration	Observed Effect
Na ⁺ /K ⁺ -ATPase	Dog Kidney Microsomes	IC50: 0.14 ± 0.02 μM	Inhibition
SERCA2a Activity	Guinea Pig (Failing Heart Microsomes)	100 nmol/L	+17% increase
SERCA2a Activity	Dog (Failing Heart Microsomes)	1 nmol/L	22% reduction in SERCA2a-PLB co-immunoprecipitation
SERCA2a Activity	Dog (Failing Heart Microsomes)	10 nmol/L	40% reduction in SERCA2a-PLB co-immunoprecipitation
SERCA2a Activity	Dog (Failing Heart Microsomes)	100 nmol/L	43% reduction in SERCA2a-PLB co-immunoprecipitation

Data synthesized from multiple sources.[\[5\]](#)[\[6\]](#)

Experimental Protocols

Protocol 1: Isometric Contraction Measurement in Isolated Papillary Muscle from Failing Heart

This protocol is adapted from standard methods for assessing cardiac muscle contractility.[\[8\]](#)[\[9\]](#)
[\[10\]](#)[\[11\]](#)

1. Tissue Preparation:

- Euthanize the animal model of heart failure according to approved institutional guidelines.
- Rapidly excise the heart and place it in cold, oxygenated Krebs-Henseleit solution.
- Dissect the left ventricle to expose the papillary muscles.

- Carefully excise a papillary muscle, keeping a portion of the ventricular wall and the chordae tendineae intact for mounting.

2. Mounting the Preparation:

- Mount the muscle vertically in a temperature-controlled organ bath containing oxygenated Krebs-Henseleit solution (37°C).
- Attach the ventricular wall end to a fixed hook and the tendinous end to an isometric force transducer.
- Electrically stimulate the muscle using platinum electrodes with square-wave pulses of 5 ms duration at a frequency of 1 Hz.

3. Data Acquisition:

- Allow the muscle to equilibrate for at least 60 minutes, adjusting the preload to achieve the length at which maximal tension is developed (L_{max}).
- Record baseline isometric contractions.
- Add increasing concentrations of **istaroxime hydrochloride** to the organ bath in a cumulative manner, allowing the muscle to stabilize at each concentration before recording.
- Record parameters such as peak developed tension, time to peak tension, and the maximal rates of tension development ($+dT/dt$) and relaxation ($-dT/dt$).

4. Data Analysis:

- Normalize the data to the baseline values.
- Plot the concentration-response curve and calculate the EC50 value for the relevant parameters.

Protocol 2: SERCA2a Activity Assay in Failing Heart Tissue Microsomes

This protocol is based on established methods for measuring SERCA2a activity.^[5]

1. Microsome Preparation:

- Homogenize failing heart ventricular tissue in a buffer containing sucrose and a protease inhibitor cocktail.

- Perform differential centrifugation to isolate the microsomal fraction, which is enriched in sarcoplasmic reticulum vesicles.
- Determine the protein concentration of the microsomal preparation.

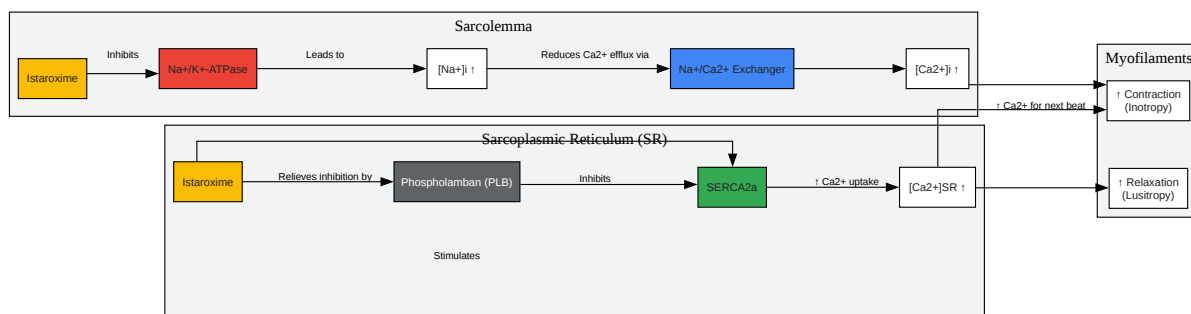
2. ATPase Activity Assay:

- Incubate the cardiac microsomes with a reaction mixture containing ATP, calcium, and a calcium ionophore.
- Add varying concentrations of **istaroxime hydrochloride** to the reaction mixture.
- Initiate the reaction by adding Mg-ATP.
- Measure the rate of ATP hydrolysis by quantifying the amount of inorganic phosphate released over time, often using a colorimetric method.
- Determine the SERCA2a-specific activity by subtracting the ATPase activity measured in the presence of a specific SERCA inhibitor like thapsigargin.

3. Data Analysis:

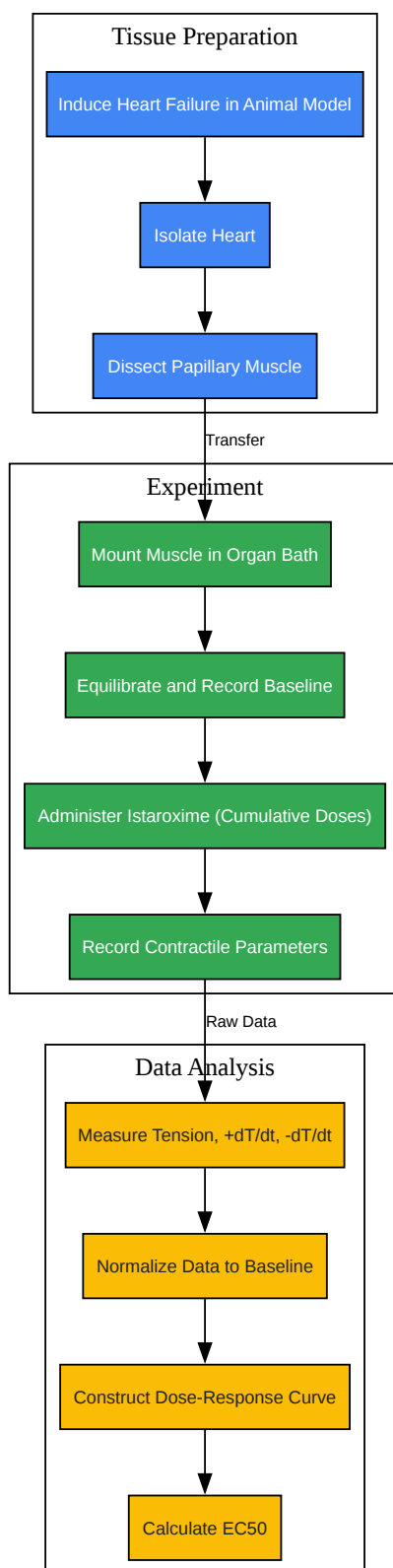
- Express SERCA2a activity as nmol of phosphate/mg of protein/min.
- Plot the istaroxime concentration versus SERCA2a activity to determine the dose-response relationship.

Visualizations



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Caption: Signaling pathway of istaroxime in a cardiomyocyte.



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Caption: Experimental workflow for dose-response analysis.

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